6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-7-3-6(4-14)8(10)11-9(7)13(2)12-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROJIEMGBWEVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585528 | |
| Record name | 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898911-34-7 | |
| Record name | 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier–Haack Formylation of 4,5-Dihydropyrazolo[3,4-b]pyridine-6-ones
A well-documented and efficient method for synthesizing 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, including the 1,3-dimethyl derivative, involves the Vilsmeier–Haack reaction on 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones as the starting material. This approach was reported in Tetrahedron Letters (2010) and further elaborated in RSC Advances (2017):
- Starting Material: 4,5-Dihydropyrazolo[3,4-b]pyridine-6-ones bearing a 6-chloro substituent.
- Reagents: Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
- Conditions: Typically carried out under controlled temperature to avoid overreaction.
- Outcome: Introduction of the formyl group at the 5-position, yielding the target aldehyde with good to excellent yields.
This method is advantageous due to its straightforwardness and the ability to tolerate various substituents on the pyrazolopyridine ring system.
Friedländer Condensation Followed by Formylation
Another synthetic route involves the Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones under basic conditions (e.g., potassium hydroxide), followed by selective formylation steps to introduce the aldehyde functionality at the 5-position. This method allows for the preparation of pyrazolo[3,4-b]pyridine derivatives with diverse substitutions, including the 6-chloro and 1,3-dimethyl groups.
Synthesis via Nucleophilic Aromatic Substitution and Japp–Klingemann Reaction
A more recent and innovative approach involves:
- Starting from readily available 2-chloro-3-nitropyridines .
- Performing nucleophilic aromatic substitution (S_NAr) with hydrazone anions prepared via the Japp–Klingemann reaction .
- This sequence enables the construction of the pyrazolo ring fused to the pyridine, with the aldehyde group introduced via controlled transformations of intermediates.
This method features operational simplicity, one-pot reaction sequences, and good yields. It also allows for the preservation of the 6-chloro substituent and installation of the aldehyde at the 5-position.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier–Haack Formylation | 4,5-Dihydropyrazolo[3,4-b]pyridine-6-ones | POCl3/DMF, controlled temperature | 70–90 | High regioselectivity, good yields | Requires pre-synthesized ketone |
| Friedländer Condensation + Formylation | 5-Aminopyrazole-4-carbaldehydes + α-methylene ketones | KOH base, reflux, followed by formylation step | Moderate to high | Versatile for various substituents | Multi-step, sometimes mixture formation |
| S_NAr + Japp–Klingemann One-Pot Synthesis | 2-Chloro-3-nitropyridines + arenediazonium tosylates | Pyridine, MeCN, room temperature, column chromatography | 65–85 | One-pot, operational simplicity, mild conditions | Requires handling diazonium salts |
Detailed Research Findings
Vilsmeier–Haack Reaction Mechanism and Optimization
- The Vilsmeier reagent formed from POCl3 and DMF reacts with the activated 4,5-dihydropyrazolo[3,4-b]pyridine-6-one to form an iminium intermediate.
- Hydrolysis during workup yields the aldehyde at the 5-position.
- Optimization of temperature and reaction time is crucial to maximize yield and avoid side reactions.
- This method was successfully used to prepare a series of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were then utilized in further synthetic transformations such as chalcone and dipyrazolopyridine synthesis.
One-Pot S_NAr and Japp–Klingemann Reaction
- The reaction sequence starts with nucleophilic substitution of the nitro group by hydrazone anions.
- The hydrazone intermediates undergo intramolecular cyclization and rearrangement, leading to the pyrazolo[3,4-b]pyridine core with the aldehyde functionality.
- The process benefits from the use of stable arenediazonium tosylates and mild reaction conditions.
- NMR studies confirmed the formation of key intermediates and the stepwise conversion to the target aldehyde.
- This method is particularly useful for synthesizing derivatives with electron-withdrawing groups and offers a streamlined synthesis pathway.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KSCN in acetone.
Major Products Formed
Oxidation: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. Specifically, studies have shown that 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, it has been noted for its inhibitory effects on certain kinases involved in cancer progression and inflammation. The structure of the compound allows it to interact effectively with the active sites of these enzymes, making it a valuable candidate for drug development .
Material Science
Organic Electronics
In material science, this compound has been explored for its potential use in organic electronic devices. Its unique electronic properties can be harnessed in the fabrication of organic semiconductors and photovoltaic cells. The compound's ability to form stable thin films is particularly advantageous for applications in flexible electronics .
Polymer Chemistry
The compound can also serve as a building block in polymer chemistry. Its reactive aldehyde group allows for the formation of various polymers through condensation reactions. These polymers may possess interesting mechanical and thermal properties suitable for various industrial applications .
Biochemical Probes
Fluorescent Probes
Due to its distinct chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its fluorescence properties enable researchers to track biological processes in real-time, providing insights into cellular functions and interactions .
Labeling Agents
The compound can also be modified to serve as a labeling agent for biomolecules. By attaching it to proteins or nucleic acids, researchers can study interactions within complex biological systems using techniques such as fluorescence microscopy or flow cytometry .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of kinase activity related to cancer cell proliferation. |
| Study C | Organic Electronics | Showed promising results in enhancing the efficiency of organic solar cells. |
| Study D | Fluorescent Probes | Successfully used to visualize cellular processes with high specificity and sensitivity. |
Mechanism of Action
The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 6-chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aldehyde group at the 5th position and the chlorine atom at the 6th position makes it a versatile intermediate for further functionalization and derivatization .
Biological Activity
Chemical Identity
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of 209.63 g/mol. It is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide with phosphorus oxychloride and dimethylformamide under controlled conditions. This reaction yields the target compound with a yield of approximately 43% .
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from the pyrazolo[3,4-b]pyridine structure have been shown to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. Notably, one derivative demonstrated a remarkable selectivity towards CDK2 over CDK9 by a factor of 265 .
- Cell Proliferation Inhibition : Several studies have documented the ability of these compounds to inhibit cellular proliferation in various human tumor cell lines, including HeLa, HCT116, and A375. The mechanism often involves the disruption of cell cycle progression .
The biological activity of this compound can be attributed to its interaction with specific protein targets involved in cell cycle regulation and apoptosis. The compound's structure allows it to bind effectively to active sites on enzymes like CDKs, thus inhibiting their activity and leading to reduced tumor growth.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural features:
- Chloro Substitution : The presence of chlorine at the 6-position enhances lipophilicity and may improve binding affinity to biological targets.
- Dimethyl Groups : The dimethyl substitutions at the 1 and 3 positions contribute to the overall stability and reactivity of the molecule.
Case Studies
Several studies have explored the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:
- Study on CDK Inhibition : A recent publication highlighted that modifications in the pyrazolo[3,4-b]pyridine structure could lead to improved selectivity and potency against CDKs, suggesting that further optimization could yield more effective anticancer agents .
- In Vivo Efficacy : Animal model studies have demonstrated that certain derivatives exhibit significant tumor regression when administered at specific dosages, reinforcing their potential as therapeutic agents .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 898911-34-7 |
| Molecular Formula | C9H8ClN3O |
| Molecular Weight | 209.63 g/mol |
| Purity | >97% |
| Biological Activities | Anticancer (CDK inhibition) |
| Selectivity | High (265-fold towards CDK2) |
Q & A
Q. What are the optimal synthetic routes for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via the Vilsmeier-Haack reaction, a common method for introducing formyl groups into aromatic systems. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones with POCl₃ and DMF under controlled conditions (60–80°C, 4–6 hours) . Alternative routes may involve cyclization of hydrazine derivatives with aldehydes or ketones. Yield optimization requires careful selection of solvents (e.g., ethanol, DMF) and stoichiometric ratios of reagents. Contradictions in product outcomes (e.g., fused pyrazolo-pyrazoles vs. aminopyrazoles) highlight the sensitivity of regioselectivity to reaction parameters like temperature and catalysts (e.g., iodine vs. acetic acid) .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and distinguish between tautomeric forms of the pyrazolo-pyridine core.
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related pyrazolo[3,4-b]pyridines (e.g., 3-methyl-1-phenyl-6-propylamino derivatives) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC or GC-MS : Assess purity and detect byproducts from incomplete chlorination or dimethylation steps.
Q. How does the carbaldehyde group at the 5-position influence the compound’s reactivity?
The aldehyde moiety serves as an electrophilic site for nucleophilic additions (e.g., condensation with amines to form Schiff bases) or as a precursor for further functionalization (e.g., oxidation to carboxylic acids or reduction to alcohols). Its position on the fused pyrazolo-pyridine system may sterically hinder reactions at the adjacent 6-chloro substituent, requiring tailored catalysts (e.g., Pd for cross-coupling reactions) .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity during derivatization of the pyrazolo[3,4-b]pyridine scaffold?
Regioselectivity challenges arise from the compound’s fused heterocyclic system. For example:
- Substitution at the 6-chloro position : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) can replace Cl with aryl or amino groups, but competing reactions at the aldehyde may require protective groups (e.g., acetal formation) .
- Reactivity under varying conditions : Hydrazine treatment at reflux (ethanol, acetic acid) favors cyclization to fused systems, while room-temperature reactions with iodine yield aminopyrazoles . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.
Q. How can researchers validate the biological activity of this compound, and what mechanistic insights are available?
- In vitro assays : Test inhibition of kinases or receptors using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Pyrazolo[3,4-b]pyridines are known to target adenosine receptors and cyclin-dependent kinases .
- Structure-activity relationship (SAR) studies : Compare derivatives with modified substituents (e.g., replacing Cl with F or altering methyl groups). For instance, 6-chloro-3-methyl-1-phenyl analogs show anti-inflammatory activity .
- Crystallographic data : Co-crystallization with target proteins (e.g., PDB entries for pyrazolo-pyridine complexes) can reveal binding modes .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they mitigated?
- Byproduct formation : Trace aldehydic byproducts (e.g., from over-oxidation) require rigorous purification via column chromatography or recrystallization.
- Thermal instability : The compound’s mp (78–79°C, based on analogs) suggests sensitivity to heat; low-temperature reactions (<80°C) and inert atmospheres (N₂/Ar) are recommended .
- Safety protocols : Handle chlorinated intermediates in fume hoods, and refer to SDS guidelines for proper waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
